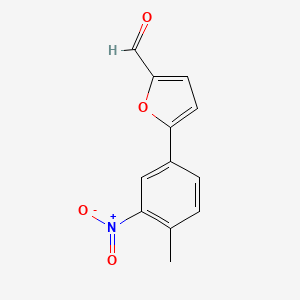
5-(4-Methyl-3-nitrophenyl)furan-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furan-2-carbaldehyde compounds are often used in the synthesis of various pharmaceuticals . They typically have a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen) and a carbaldehyde group (a formyl group, -CHO, attached to the rest of the molecule).
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of a furan compound with a suitable phenyl compound . The exact method would depend on the specific substituents on the phenyl ring.Molecular Structure Analysis
The molecular structure of similar compounds typically involves a furan ring attached to a phenyl ring via a formyl group . The 4-methyl-3-nitrophenyl group suggests that the phenyl ring has a methyl group (-CH3) and a nitro group (-NO2) attached to it.Chemical Reactions Analysis
The chemical reactions that these compounds undergo would depend on the specific functional groups present in the molecule. For example, the nitro group might undergo reduction to an amine, or the formyl group might be involved in nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds would depend on their specific structure. For example, the presence of the nitro group might make the compound more reactive, and the presence of the furan ring might affect the compound’s aromaticity .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Furan derivatives, such as “5-(4-Methyl-3-nitrophenyl)furan-2-carbaldehyde”, have been found to have significant antibacterial activity . They have been used in the fight against bacterial strain-caused infection . The rise in drug resistance to clinically utilized anti-infectives has necessitated the discovery of new antimicrobial compounds .
Anti-Ulcer Activity
Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics. They have been employed as medicines in a number of distinct disease areas, including anti-ulcer .
Diuretic Activity
Furan derivatives have also been found to have diuretic properties . This makes them potentially useful in the treatment of conditions that benefit from increased urine production.
Muscle Relaxant Activity
Furan-containing compounds have been found to have muscle relaxant properties . This could potentially be useful in the treatment of conditions involving muscle spasms or tension.
Anti-protozoal Activity
Furan derivatives have been found to have anti-protozoal activity . This means they could potentially be used in the treatment of diseases caused by protozoan parasites.
Anticancer Activity
Furan derivatives have been found to have anticancer activity . They have been used in the treatment of various types of cancer, including lung cancer . A new chalcone series has been developed that may be useful in the treatment of lung cancer .
Synthesis of Other Compounds
“5-(4-Methyl-3-nitrophenyl)furan-2-carbaldehyde” may be used in the synthesis of other compounds, such as 2-methyleneacetohydrazide, a quinoxaline-incorporated Schiff base .
Anti-Inflammatory and Analgesic Activities
Indole derivatives, which can be synthesized from furan derivatives, have been found to have anti-inflammatory and analgesic activities . This suggests that “5-(4-Methyl-3-nitrophenyl)furan-2-carbaldehyde” could potentially be used in the synthesis of compounds with these properties.
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with various enzymes and receptors
Mode of Action
It’s known that similar compounds can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of the compound’s targets, leading to changes in their activity.
Biochemical Pathways
Similar compounds have been found to interfere with the biosynthesis of specific siderophores, which ensure the supply of iron in certain organisms . This could potentially disrupt a variety of processes that rely on iron as a cofactor.
Result of Action
Similar compounds have been found to have antimicrobial activities , suggesting that this compound could potentially have similar effects.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(4-methyl-3-nitrophenyl)furan-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c1-8-2-3-9(6-11(8)13(15)16)12-5-4-10(7-14)17-12/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZQWVTAUNMQOEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)C=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methyl-3-nitrophenyl)furan-2-carbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

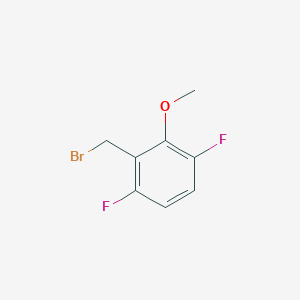
![N-(1,3-benzodioxol-5-yl)-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2520267.png)
![6-Cyclopropyl-2-[[1-(4-fluorobenzoyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2520271.png)
![3-[Benzotriazol-1-yl(pyridin-2-yl)methyl]-1,3-oxazolidin-2-one](/img/structure/B2520272.png)

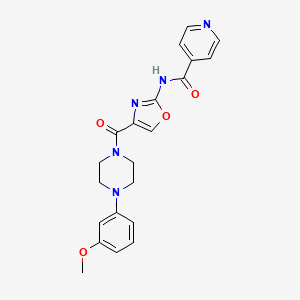
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid](/img/structure/B2520276.png)
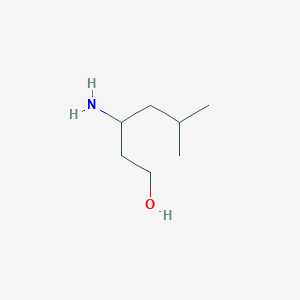

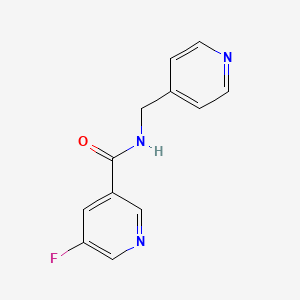
![2-[4-(Difluoromethoxy)phenyl]sulfonyl-7-(4-methoxyphenyl)sulfonyl-2,7-diazaspiro[3.5]nonane](/img/structure/B2520281.png)
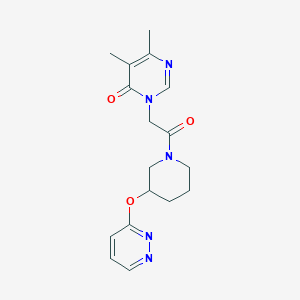
![N-(4-methylphenyl)-2-{[6-(4-phenylpiperazin-1-yl)pyridazin-3-yl]thio}acetamide](/img/structure/B2520284.png)
